
1-(4-methylphenyl)but-3-enyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)but-3-enyl acetate is an organic compound that belongs to the class of esters Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry This particular compound features a but-3-enyl group attached to an acetate moiety, with a 4-methylphenyl group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)but-3-enyl acetate typically involves the esterification of 1-(4-methylphenyl)but-3-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methylphenyl)but-3-enyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-methylphenyl)but-3-enoic acid or 1-(4-methylphenyl)butan-3-one.
Reduction: Formation of 1-(4-methylphenyl)but-3-en-1-ol.
Substitution: Formation of various substituted esters or ethers.
Applications De Recherche Scientifique
1-(4-Methylphenyl)but-3-enyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)but-3-enyl acetate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s potential anti-inflammatory effects could be linked to the inhibition of pro-inflammatory mediators and enzymes.
Comparaison Avec Des Composés Similaires
1-(4-Methylphenyl)but-3-en-1-ol: The alcohol precursor to the acetate ester.
1-(4-Methylphenyl)but-3-enoic acid: The oxidized form of the compound.
1-(4-Methylphenyl)butan-3-one: A ketone derivative formed through oxidation.
Uniqueness: 1-(4-Methylphenyl)but-3-enyl acetate stands out due to its ester functional group, which imparts unique chemical properties and potential applications. Its pleasant aroma makes it particularly valuable in the flavor and fragrance industry, distinguishing it from its alcohol, acid, and ketone counterparts.
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
1-(4-methylphenyl)but-3-enyl acetate |
InChI |
InChI=1S/C13H16O2/c1-4-5-13(15-11(3)14)12-8-6-10(2)7-9-12/h4,6-9,13H,1,5H2,2-3H3 |
Clé InChI |
NBXIDWCROBCCSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CC=C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



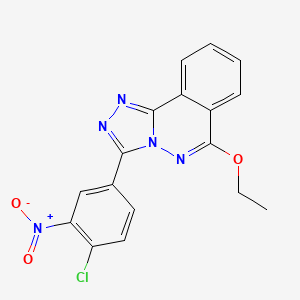
![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)
![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)
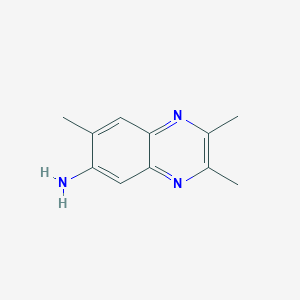

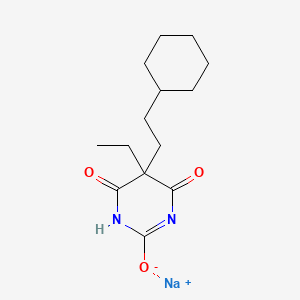
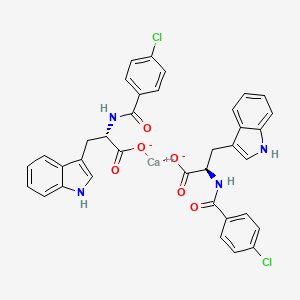
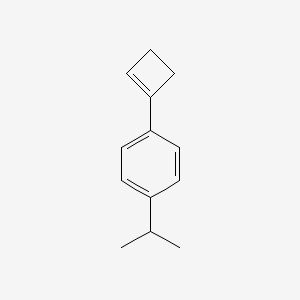
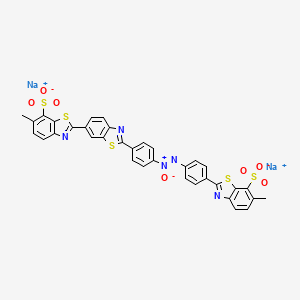

![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)
